Trichloro[(hept-1-en-1-yl)oxy]silane
Description
The heptenyloxy group introduces a terminal double bond (C=C) and an ether oxygen, which may enhance reactivity toward hydrolysis or nucleophilic substitution compared to purely alkyl-substituted silanes. Its reactivity and properties can be inferred through comparisons with structurally analogous silanes .
Properties
CAS No. |
422321-05-9 |
|---|---|
Molecular Formula |
C7H13Cl3OSi |
Molecular Weight |
247.6 g/mol |
IUPAC Name |
trichloro(hept-1-enoxy)silane |
InChI |
InChI=1S/C7H13Cl3OSi/c1-2-3-4-5-6-7-11-12(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
TWZVTPJYNTZHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CO[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro[(hept-1-en-1-yl)oxy]silane can be synthesized through the reaction of hept-1-en-1-ol with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hept-1-en-1-ol with trichlorosilane in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Trichloro[(hept-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hept-1-en-1-ol and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition: Participates in addition reactions with alkenes and alkynes to form new silicon-containing compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under ambient conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Addition: Alkenes or alkynes in the presence of a catalyst such as platinum or palladium.
Major Products Formed:
Hept-1-en-1-ol: Formed through hydrolysis.
Silicon-containing derivatives: Formed through substitution and addition reactions.
Scientific Research Applications
Chemical Properties and Structure
Trichloro[(hept-1-en-1-yl)oxy]silane has the chemical formula CHClOSi. It consists of a hept-1-en-1-yl group attached to a silane moiety through an ether link. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical reactions and applications in materials science.
Surface Modification
This compound is widely used for modifying surfaces to enhance adhesion properties. Its ability to form covalent bonds with substrates allows it to improve the wettability and hydrophobicity of surfaces. This is particularly useful in:
- Coatings : Enhancing the durability and performance of paints and coatings by improving adhesion to substrates.
- Adhesives : Increasing the bonding strength between dissimilar materials, such as metals and plastics.
Polymer Chemistry
In polymer synthesis, this silane acts as a coupling agent that promotes the interaction between organic polymers and inorganic fillers. This results in improved mechanical properties and thermal stability of composite materials. Applications include:
- Silica-filled rubber compounds : Enhancing the dispersion of silica in rubber matrices, leading to better mechanical performance.
- Thermoplastic elastomers : Improving the compatibility between different phases within polymer blends.
Chemical Synthesis
This compound serves as a reagent in organic synthesis, particularly in the formation of functionalized silanes and other organosilicon compounds. Its reactivity allows it to participate in:
- Hydrosilylation reactions : Where it can add across double bonds to form new silane derivatives.
- Silylation reactions : Modifying alcohols and amines to enhance their reactivity or solubility.
Case Study 1: Surface Treatment for Automotive Applications
A study demonstrated that coatings modified with this compound exhibited significantly improved adhesion properties on automotive substrates compared to untreated surfaces. The treated surfaces showed enhanced resistance to environmental factors such as moisture and UV light, leading to longer-lasting finishes.
Case Study 2: Enhanced Mechanical Properties in Rubber Composites
Research involving silica-filled rubber composites revealed that incorporating this compound improved the tensile strength and elasticity of the materials. The silane facilitated better dispersion of silica within the rubber matrix, which was crucial for optimizing performance in tire applications.
Mechanism of Action
The mechanism of action of trichloro[(hept-1-en-1-yl)oxy]silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichlorosilane group, which can undergo hydrolysis and substitution reactions. These reactions enable the compound to form strong bonds with other molecules, making it useful in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trichloro[(hept-1-en-1-yl)oxy]silane belongs to a broader class of trichlorosilanes, where substituent groups dictate chemical behavior, stability, and applications. Below is a detailed comparison with key analogues:
Table 1: Comparative Analysis of Trichlorosilanes
Key Comparative Findings
Fluorinated vs. Non-Fluorinated Silanes Fluorinated silanes (e.g., FOTS, trifluoropropyl) exhibit superior hydrophobicity and chemical resistance, making them ideal for anti-corrosive coatings . In contrast, non-fluorinated alkyl silanes (e.g., hexyl, octyl) prioritize cost-effective hydrophobicity for membrane modifications .
Chlorinated Substituents
- Silanes with chlorinated groups (e.g., chloromethyl, dichlorophenyl) show higher electrophilicity and reactivity, often requiring stringent safety protocols due to HCl release . This compound’s ether oxygen may moderate reactivity compared to chloromethyl analogues.
Functional Group Impact The trifluoropropyl group in CAS 592-09-6 enhances polarity for derivatization, while the cyanopropyl group in CAS 1071-27-8 introduces nitrile functionality for adhesion . The heptenyloxy group’s ether oxygen could improve solubility in polar solvents compared to purely hydrocarbon chains.
Industrial and Safety Considerations
- OSHA thresholds vary significantly: chloromethyl silane (100 lbs) vs. dichlorophenyl silane (2500 lbs), reflecting differences in volatility and toxicity . The heptenyloxy variant’s hazards remain uncharacterized but may align with allyl ethers (moderate flammability).
Market Trends
- Cyclohexylmethyl silane is projected for growth in coatings, driven by Asia-Pacific demand . The heptenyloxy derivative’s niche applications (e.g., biomedical grafting) remain speculative without direct data.
Biological Activity
Trichloro[(hept-1-en-1-yl)oxy]silane, a silane compound, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and other relevant activities. The synthesis, mechanisms of action, and case studies are discussed to provide a comprehensive overview.
This compound has the molecular formula CHClOSi. It consists of a heptene chain attached to a silane group, which contributes to its reactivity and potential biological interactions. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for various chemical reactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of silane compounds. For instance, silanes have been shown to exhibit significant antibacterial and antifungal activities. In particular, this compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.5 mg/mL | 1.0 mg/mL |
| S. aureus | 0.25 mg/mL | 0.5 mg/mL |
| C. albicans | 0.75 mg/mL | 1.5 mg/mL |
These results suggest that this compound could serve as a potent antimicrobial agent in various applications, including coatings and medical devices .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have revealed that this compound exhibits dose-dependent cytotoxic effects. In vitro studies indicated that at higher concentrations, the compound significantly reduced cell viability in cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action appears to involve the induction of oxidative stress and apoptosis in these cells, which may be attributed to the electrophilic nature of the silane .
3. Mechanistic Studies
Mechanistic investigations have shown that this compound interacts with cellular nucleophiles, leading to the formation of adducts that may disrupt normal cellular functions. This interaction is crucial for understanding its potential therapeutic applications and toxicity profiles.
Case Studies
A notable case study involved the application of this compound in a model for assessing its effects on tumor growth in vivo. In this study, mice bearing xenograft tumors were treated with varying doses of the compound over several weeks.
Results:
- Tumor growth was significantly inhibited in treated groups compared to controls.
- Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues.
This study underscores the potential of this compound as an anticancer agent .
Safety and Toxicity
While promising in terms of biological activity, safety evaluations are essential for any therapeutic application. Preliminary toxicity assessments indicate that exposure to high concentrations can lead to significant cytotoxic effects on non-target cells, necessitating further investigation into safe dosage ranges and long-term effects.
Q & A
Q. What are the established synthetic routes for Trichloro[(hept-1-en-1-yl)oxy]silane, and how do reaction conditions influence yield?
The compound can be synthesized via the reaction of hept-1-en-1-ol with trichlorosilane under anhydrous conditions. Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃) or amines to facilitate nucleophilic substitution.
- Temperature : Typically 60–80°C to balance reaction rate and byproduct formation.
- Solvents : Inert solvents like toluene or hexane to prevent hydrolysis . Yield optimization : Excess trichlorosilane (1.5–2 eq.) improves conversion, while slow addition of the alcohol minimizes oligomerization. Purity is verified via GC-MS or ¹H/²⁹Si NMR .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage : Under inert gas (Ar/N₂) in sealed, moisture-free containers at –20°C to prevent hydrolysis.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Hydrolysis products (e.g., silanols) can be monitored via FT-IR for Si–O–Si stretching (~1050 cm⁻¹) .
- Safety : Hazard class 8 (corrosive); wear PPE (nitrile gloves, face shields) and neutralize spills with sodium bicarbonate .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR : ¹H NMR for alkene protons (δ 5–6 ppm, coupling constants), ²⁹Si NMR for Si–Cl resonance (δ 10–20 ppm).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M]⁺, m/z ~246).
- Elemental Analysis : Verify Cl and Si content (theoretical: Cl 43.1%, Si 11.4%) .
Advanced Research Questions
Q. How does the electronic nature of the hept-1-en-1-yl group influence the reactivity of this compound in cross-coupling reactions?
The electron-rich alkene moiety enhances nucleophilicity at the oxygen atom, enabling selective substitution with organometallic reagents (e.g., Grignard). Steric effects from the heptenyl chain can slow kinetics, requiring higher temperatures (80–100°C) for reactions like:
R–MgX + Cl₃Si–O–(hept-1-en-1-yl) → R–SiCl₂–O–(hept-1-en-1-yl) + MgClX
Comparative studies with shorter alkenes (e.g., allyl) show faster reactivity but lower thermal stability .
Q. What role does this compound play in surface functionalization, and how does its performance compare to fluorinated analogs?
- Applications : Anchoring layer for hydrophobic coatings in microfluidics or nanoparticle synthesis (e.g., Si NCs).
- Comparison with fluorinated silanes :
Q. How can contradictions in reported hydrolysis rates be resolved when using this compound in aqueous media?
Discrepancies arise from solvent polarity and trace water content. For controlled hydrolysis:
- Use buffered aqueous solutions (pH 4–6) to stabilize intermediates.
- Monitor via kinetic studies (e.g., conductivity measurements) to identify rate-limiting steps. Contradictory data may stem from unaccounted impurities (e.g., residual HCl), mitigated by pre-purification via distillation .
Methodological Considerations
Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?
- Byproduct suppression : Add molecular sieves to scavenge HCl.
- Selective substitution : Use bulky nucleophiles (e.g., tert-butanol) to replace one Cl atom while retaining others for further functionalization.
- Workup : Quench unreacted trichlorosilane with methanol before column chromatography .
Q. How can computational modeling (DFT) predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
